molecular formula C11H11NO3 B10991662 (2Z)-2-[(dimethylamino)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one

(2Z)-2-[(dimethylamino)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one

Cat. No.: B10991662
M. Wt: 205.21 g/mol
InChI Key: CFVHCQSRXXCZPD-POHAHGRESA-N
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Description

2-[(Z)-1-(DIMETHYLAMINO)METHYLIDENE]-6-HYDROXY-1-BENZOFURAN-3-ONE is a complex organic compound known for its unique chemical structure and properties This compound is part of the benzofuran family, which is characterized by a fused benzene and furan ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-1-(DIMETHYLAMINO)METHYLIDENE]-6-HYDROXY-1-BENZOFURAN-3-ONE typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a benzofuran derivative with a dimethylamino compound in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process parameters are carefully monitored to maintain the desired reaction conditions and to minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-1-(DIMETHYLAMINO)METHYLIDENE]-6-HYDROXY-1-BENZOFURAN-3-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield benzofuranone derivatives, while reduction may produce benzofuran alcohols .

Scientific Research Applications

2-[(Z)-1-(DIMETHYLAMINO)METHYLIDENE]-6-HYDROXY-1-BENZOFURAN-3-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(Z)-1-(DIMETHYLAMINO)METHYLIDENE]-6-HYDROXY-1-BENZOFURAN-3-ONE involves its interaction with specific molecular targets and pathways. The dimethylamino group and the hydroxyl group play crucial roles in its reactivity and binding to target molecules. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylenamino Ketones: These compounds share the dimethylamino group and exhibit similar reactivity.

    Benzofuran Derivatives: Compounds with a benzofuran core structure but different substituents.

Uniqueness

2-[(Z)-1-(DIMETHYLAMINO)METHYLIDENE]-6-HYDROXY-1-BENZOFURAN-3-ONE is unique due to the presence of both the dimethylamino and hydroxyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

(2Z)-2-(dimethylaminomethylidene)-6-hydroxy-1-benzofuran-3-one

InChI

InChI=1S/C11H11NO3/c1-12(2)6-10-11(14)8-4-3-7(13)5-9(8)15-10/h3-6,13H,1-2H3/b10-6-

InChI Key

CFVHCQSRXXCZPD-POHAHGRESA-N

Isomeric SMILES

CN(C)/C=C\1/C(=O)C2=C(O1)C=C(C=C2)O

Canonical SMILES

CN(C)C=C1C(=O)C2=C(O1)C=C(C=C2)O

Origin of Product

United States

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